molecular formula C22H30N2 B10886495 N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

Cat. No.: B10886495
M. Wt: 322.5 g/mol
InChI Key: QKHJITUCMYFHBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine is a chemical compound with the molecular formula C17H21N It is a derivative of piperidine, a six-membered ring containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine typically involves the reaction of benzylamine with 1-methyl-3-phenylpropylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and distillation to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-one, while reduction may produce this compound .

Scientific Research Applications

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: It is investigated for its potential therapeutic effects, such as analgesic and anti-inflammatory properties.

    Industry: It is used in the production of dyes, catalysts, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various physiological and biochemical responses .

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-methyl-1-(3-phenylpropyl)-amine
  • N-methyl-1-phenylpropan-1-amine
  • Benzylamine

Uniqueness

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine is unique due to its specific structural features, such as the piperidine ring and the presence of both benzyl and phenylpropyl groups. These structural elements contribute to its distinct chemical and biological properties, making it a valuable compound for various applications .

Properties

Molecular Formula

C22H30N2

Molecular Weight

322.5 g/mol

IUPAC Name

N-benzyl-N-methyl-1-(3-phenylpropyl)piperidin-4-amine

InChI

InChI=1S/C22H30N2/c1-23(19-21-11-6-3-7-12-21)22-14-17-24(18-15-22)16-8-13-20-9-4-2-5-10-20/h2-7,9-12,22H,8,13-19H2,1H3

InChI Key

QKHJITUCMYFHBJ-UHFFFAOYSA-N

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)CCCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.